![molecular formula C12H24Cl2N3O4P B1671904 N,N'-((Bis(2-chloroethyl)amino)phosphinylidene)diglycine diethyl ester CAS No. 7568-40-3](/img/structure/B1671904.png)
N,N'-((Bis(2-chloroethyl)amino)phosphinylidene)diglycine diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glyciphosphoramide is a compound known for its significant antitumor properties. It belongs to the group of phosphoramide mustards and has shown effectiveness in treating various cancers, including breast cancer, lymphosarcoma, uterocervical cancer, and cancerous ulcers . Its molecular formula is C12H24Cl2N3O5P, and it has a molecular weight of 392.216 .
Vorbereitungsmethoden
Glyciphosphoramide can be synthesized through several routes. One common method involves the reaction of phosphoramide with glycine esters under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity.
Analyse Chemischer Reaktionen
Glyciphosphoramide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can reduce glyciphosphoramide to its corresponding amine derivatives.
Substitution: Glyciphosphoramide can undergo nucleophilic substitution reactions, where nucleophiles replace one of its functional groups. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles.
Wissenschaftliche Forschungsanwendungen
Glyciphosphoramide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphoramide compounds.
Biology: Glyciphosphoramide is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Its primary application is in oncology, where it is used to treat various cancers.
Wirkmechanismus
Glyciphosphoramide exerts its effects through the alkylation of DNA. This process involves the attachment of alkyl groups to DNA bases, leading to DNA fragmentation and the inhibition of DNA synthesis and RNA transcription. The compound targets rapidly dividing cells, making it effective against cancer cells. The primary molecular targets are the DNA bases, and the pathways involved include DNA damage response and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Glyciphosphoramide is similar to other phosphoramide mustards, such as cyclophosphamide and ifosfamide. it has unique properties that make it particularly effective against certain types of cancer. For example, glyciphosphoramide has shown better efficacy in treating uterocervical cancer compared to cyclophosphamide . Other similar compounds include melphalan and chlorambucil, which also belong to the class of alkylating agents but have different chemical structures and therapeutic profiles .
Eigenschaften
CAS-Nummer |
7568-40-3 |
---|---|
Molekularformel |
C12H24Cl2N3O4P |
Molekulargewicht |
376.21 g/mol |
IUPAC-Name |
ethyl 2-[[bis(2-chloroethyl)amino-[(2-ethoxy-2-oxoethyl)amino]phosphanyl]amino]acetate |
InChI |
InChI=1S/C12H24Cl2N3O4P/c1-3-20-11(18)9-15-22(16-10-12(19)21-4-2)17(7-5-13)8-6-14/h15-16H,3-10H2,1-2H3 |
InChI-Schlüssel |
KIWNGVJNFFGUIK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNP(NCC(=O)OCC)N(CCCl)CCCl |
Kanonische SMILES |
CCOC(=O)CNP(NCC(=O)OCC)N(CCCl)CCCl |
Aussehen |
Solid powder |
Andere CAS-Nummern |
7568-40-3 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BRN 2012594; M 25; LS72312; Z6202; M 256202; M256202. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.